REACTION_CXSMILES
|
[CH3:1][N+](C)=CCl.[Cl-:6].P(Cl)(Cl)(Cl)=O.[CH3:12][C:13]([NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[CH:17]=1)=O.CN([CH:26]=[O:27])C>>[Cl:6][C:13]1[C:12]([CH:26]=[O:27])=[CH:1][C:21]2[C:16](=[CH:17][C:18]([F:22])=[CH:19][CH:20]=2)[N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Quantity
|
78.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=CC(=CC=C1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at 100° C. for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture is poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 twice
|
Type
|
CUSTOM
|
Details
|
The combined organic layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crystal is collected
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC(=CC=C2C=C1C=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |